

# Theoretical properties of 2-Methoxy-5-(2-nitrovinyl)phenol

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## Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

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## An In-Depth Technical Guide to the Theoretical Properties of 2-Methoxy-5-(2-nitrovinyl)phenol

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Methoxy-5-(2-nitrovinyl)phenol** is a phenolic compound belonging to the nitrostyrene class of molecules. While direct and extensive research on this specific isomer is limited, its structural analogues have garnered significant interest in medicinal chemistry. Nitrostyrene derivatives are recognized as versatile pharmacophores with a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory properties.<sup>[1]</sup> The core structure, characterized by a conjugated system involving a phenyl ring, a nitro group, and a vinyl linker, is crucial for its reactivity and potential as a lead compound in drug discovery.

This guide provides a comprehensive overview of the theoretical properties of **2-Methoxy-5-(2-nitrovinyl)phenol**. By leveraging computational chemistry methods and drawing parallels with closely related, well-characterized analogues, we will explore its structural, spectroscopic, and electronic characteristics. The insights presented herein are intended to provide a foundational understanding for researchers engaged in the synthesis, characterization, and application of novel therapeutic agents.

## Molecular Structure and Synthesis

The molecular structure of **2-Methoxy-5-(2-nitrovinyl)phenol** consists of a phenol ring substituted with a methoxy group at the C2 position and a 2-nitrovinyl group at the C5 position. The IUPAC name for a related isomer is 2-methoxy-5-[(E)-2-nitroethenyl]phenol.<sup>[2]</sup> The presence of the nitrovinyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the phenolic hydroxyl group.

A common and efficient method for the synthesis of nitrostyrene derivatives is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane in the presence of a base catalyst. For the synthesis of a structurally similar compound, 2-Methoxy-4-(2-nitrovinyl)phenol, vanillin (4-hydroxy-3-methoxybenzaldehyde) is reacted with nitromethane.<sup>[3]</sup>

## Representative Synthetic Protocol: Henry Reaction

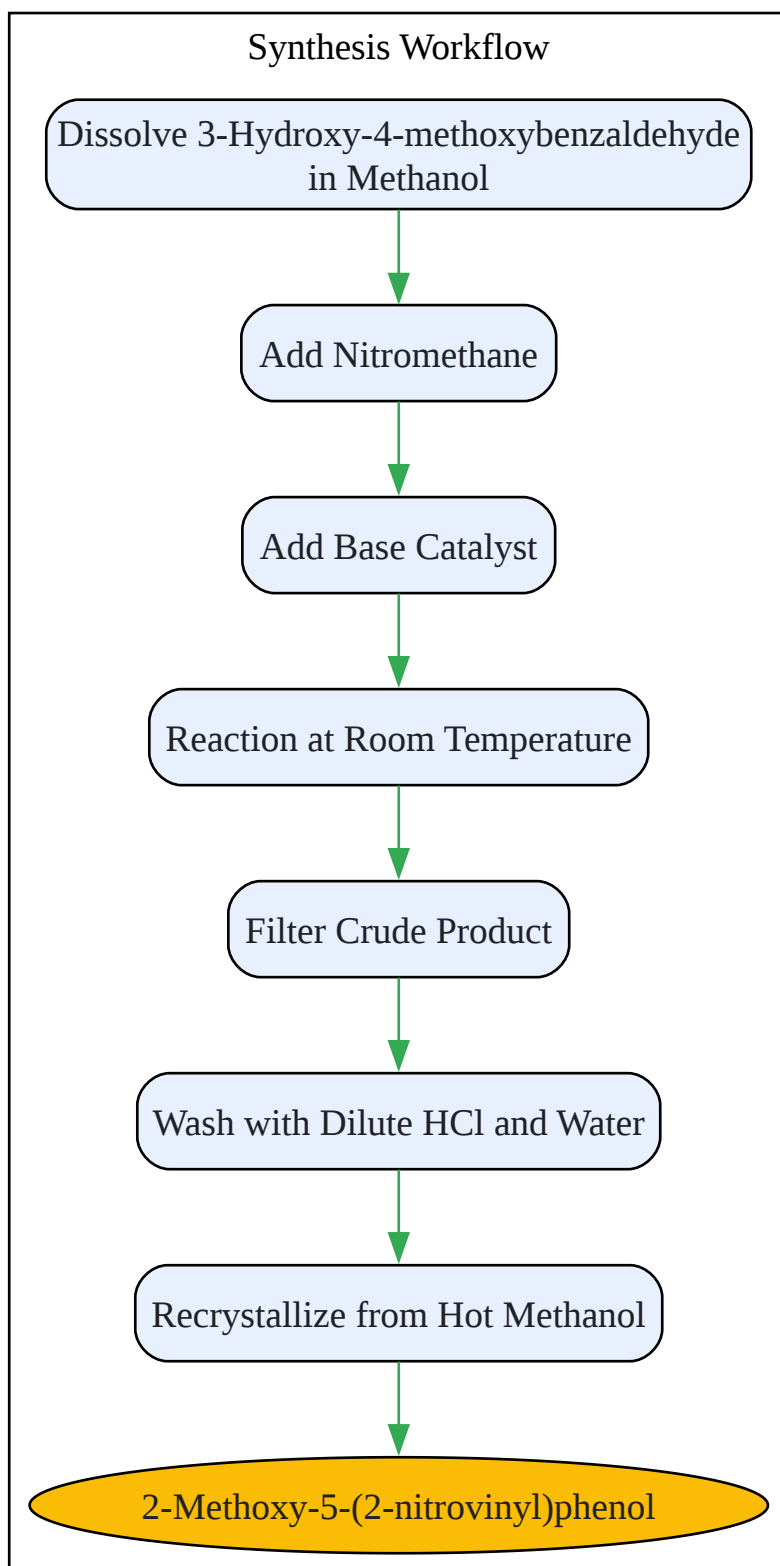
Materials:

- 3-Hydroxy-4-methoxybenzaldehyde (isovanillin)
- Nitromethane
- A suitable base catalyst (e.g., n-butylamine, ammonium acetate)
- Methanol (as solvent)
- Dilute Hydrochloric Acid (HCl) for workup
- Distilled water

Procedure:

- Dissolve 3-hydroxy-4-methoxybenzaldehyde in methanol within a reaction vessel.
- Add nitromethane to the solution.
- Introduce the base catalyst to initiate the condensation reaction. The reaction mixture typically undergoes a color change, indicating the formation of the nitrostyrene derivative.

- Allow the reaction to proceed at room temperature for a designated period, often resulting in the precipitation of the product.
- The crude product is collected by filtration.
- Purification is achieved through washing with dilute HCl and water, followed by recrystallization from a suitable solvent like hot methanol to yield the final product as a crystalline solid.[\[3\]](#)



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Workflow for the synthesis of **2-Methoxy-5-(2-nitrovinyl)phenol**.

## Theoretical and Spectroscopic Properties

The theoretical investigation of molecular properties is predominantly carried out using Density Functional Theory (DFT), a computational quantum mechanical modeling method.<sup>[4][5]</sup> Calculations are typically performed using a basis set such as B3LYP/6-311++G(d,p) to obtain optimized molecular geometry, vibrational frequencies, electronic transitions, and NMR chemical shifts.<sup>[4][6]</sup>

## Structural Analysis

The optimized molecular structure of **2-Methoxy-5-(2-nitrovinyl)phenol** would be determined by minimizing the energy of the molecule. Key structural parameters such as bond lengths, bond angles, and dihedral angles provide insight into the molecule's conformation and stability. The nitro group and the aromatic ring are expected to be nearly coplanar to maximize  $\pi$ -conjugation, a feature observed in similar structures.<sup>[7]</sup>

Parameter	Expected Value Range	Significance
C=C (vinyl) Bond Length	~1.34 Å	Shorter than a C-C single bond, indicating a double bond character.
C-N (vinyl) Bond Length	~1.46 Å	Reflects the single bond connecting the vinyl group to the nitro group.
N-O (nitro) Bond Lengths	~1.22 Å	Intermediate between a single and double bond due to resonance in the nitro group.
Phenyl Ring Dihedral Angle	Near 0° or 180°	Indicates the planarity of the ring system.

Note: These are representative values based on DFT calculations of similar molecules and may vary slightly for the title compound.

## Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify the functional groups present in a molecule. For **2-Methoxy-5-(2-nitrovinyl)phenol**, characteristic vibrational frequencies are expected for the hydroxyl, methoxy, nitro, and vinyl groups.

Functional Group	Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )
O-H (Phenolic)	Stretching	3200 - 3600 (broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Aliphatic)	Stretching	2850 - 3000
C=C (Vinyl)	Stretching	1620 - 1680
NO <sub>2</sub> (Nitro)	Asymmetric Stretching	1500 - 1560
NO <sub>2</sub> (Nitro)	Symmetric Stretching	1340 - 1380
C-O (Methoxy/Phenol)	Stretching	1000 - 1300

Reference data from studies on related compounds.[\[8\]](#)[\[9\]](#)

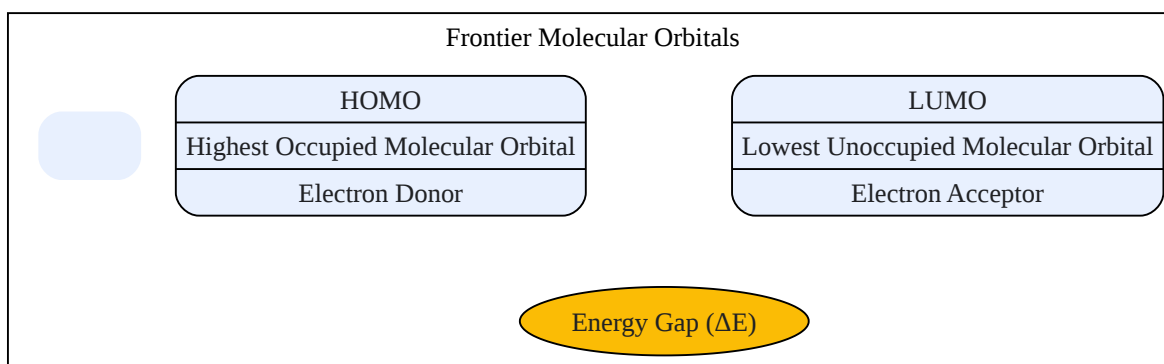
Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are highly dependent on the electronic environment of the nuclei.

- <sup>1</sup>H NMR: The protons on the aromatic ring will appear as distinct signals in the aromatic region (δ 6.5-8.0 ppm). The vinyl protons will likely show signals in the range of δ 7.0-8.5 ppm, with their coupling constants providing information about the stereochemistry (E/Z isomerism) of the double bond. The methoxy protons will appear as a sharp singlet around δ 3.8-4.0 ppm, and the phenolic proton will be a broad singlet, the position of which is solvent-dependent.[\[10\]](#)
- <sup>13</sup>C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon attached to the nitro group is expected to be significantly deshielded. The aromatic carbons will resonate in the typical range of δ 110-160 ppm.

UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended conjugation in **2-Methoxy-5-(2-nitrovinyl)phenol** is expected to result in strong absorption bands in the UV-Vis region. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic transitions, such as  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$ , which correspond to the observed absorption maxima.[4] [8] For similar nitrostyrene derivatives, strong absorptions are typically observed in the 300-400 nm range.

## Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.[11] For nitrostyrene derivatives, the HOMO is typically localized on the phenyl ring and the vinyl group, while the LUMO is concentrated on the electron-withdrawing nitrovinyl moiety.



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HOMO-LUMO energy relationship.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In the MEP map of **2-Methoxy-5-(2-nitrovinyl)phenol**, the regions around the oxygen atoms of the nitro group and the phenolic hydroxyl group are expected to be electronegative (red/yellow), indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms are expected to be electropositive (blue), representing nucleophilic sites.[9] This information is invaluable for predicting intermolecular interactions and binding modes with biological targets.

## Potential Applications in Drug Development

Derivatives of nitrostyrene have been explored for various therapeutic applications. Molecular docking studies on similar compounds have suggested their potential as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and SARS-CoV-2 3CL protease.[12][13][14] The nitrovinyl group can act as a mimetic for phosphotyrosine, enabling interaction with the active sites of phosphatases.[1] The theoretical properties discussed in this guide, such as the MEP and HOMO-LUMO characteristics, provide a rational basis for designing and optimizing **2-Methoxy-5-(2-nitrovinyl)phenol** and its derivatives as potential drug candidates.

## Conclusion

This technical guide has provided a detailed theoretical framework for understanding the properties of **2-Methoxy-5-(2-nitrovinyl)phenol**. By integrating computational methodologies with spectroscopic principles and drawing upon data from analogous compounds, we have outlined its likely structural, electronic, and reactive characteristics. This foundational knowledge is critical for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related nitrostyrene derivatives. Further experimental validation is necessary to confirm these theoretical predictions and to fully elucidate the compound's bioactivity.

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